Leucyltyrosine

Vue d'ensemble

Description

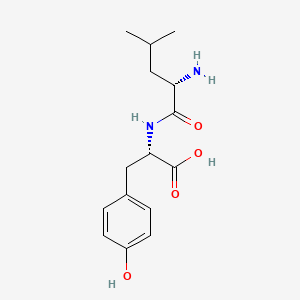

Leu-Tyr is a dipeptide formed from L-leucine and L-tyrosine residues. It has a role as a metabolite. It derives from a L-leucine and a L-tyrosine.

Mécanisme D'action

Target of Action

L-Leucyl-L-Tyrosine, also known as Leucyltyrosine, is a dipeptide composed of the amino acids leucine and tyrosine . The primary targets of this compound are the mTORC1 and mTORC2 complexes . These complexes play crucial roles in cell growth and proliferation, responding to nutrient availability and hormone-dependent signals that promote cell division .

Mode of Action

The amino acid leucine, a component of this compound, is a potent stimulator of mTORC1 . It blocks the inhibitory effect of the protein sestrin 2 on the GATOR2 complex that activates mTORC1 . This regulation links the cellular nutrient status, specifically the level of intracellular amino acids, to the control of cell growth .

Biochemical Pathways

The mTORC1 complex carries out its role by regulating certain anabolic (synthetic) and catabolic (degradative) processes . These involve protein synthesis, production of the protein-synthesis machinery in the form of ribosomes, lipid synthesis, and autophagy, a degradation process mediated by organelles called lysosomes .

Result of Action

The activation of mTORC1 by this compound can lead to increased cell growth and proliferation . Mtorc1 deficiency has been implicated in various human disorders, including cancer, neurodegeneration, metabolic diseases, and muscle atrophy, as well as being linked to changes involved in the ageing process .

Action Environment

The action of this compound is influenced by the intracellular availability of amino acids . High levels of the amino acid leucine inhibit SAR1B and sestrin 2, and high levels of arginine inhibit CASTOR1 . As a result, GATOR2 is able to inhibit GATOR1, leading to the activation of mTORC1 . This pathway can thereby integrate information about the cell to initiate growth when conditions are suitable .

Analyse Biochimique

Biochemical Properties

L-Leucyl-L-Tyrosine participates in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the amino acid leucine, a component of L-Leucyl-L-Tyrosine, is known to stimulate protein synthesis via the mTOR complex 1 (mTORC1) activation . This regulation links the cellular nutrient status to the control of cell growth .

Cellular Effects

L-Leucyl-L-Tyrosine can influence various types of cells and cellular processes. For example, leucine, a component of L-Leucyl-L-Tyrosine, is a potent stimulator of mTORC1, which boosts cell growth and proliferation in response to nutrient availability . This regulation links the cellular nutrient status to the control of cell growth .

Molecular Mechanism

The molecular mechanism of L-Leucyl-L-Tyrosine involves its interactions at the molecular level. Leucine, a component of L-Leucyl-L-Tyrosine, blocks the inhibitory effect of the protein sestrin 2 on the GATOR2 complex that activates mTORC1 . This regulation links the cellular nutrient status to the control of cell growth .

Metabolic Pathways

L-Leucyl-L-Tyrosine is involved in various metabolic pathways. For instance, tyrosine, a component of L-Leucyl-L-Tyrosine, is a precursor for the production of a variety of structurally diverse natural compounds in plants, such as tocopherols, plastoquinone, ubiquinone, and others .

Transport and Distribution

L-Leucyl-L-Tyrosine is transported and distributed within cells and tissues. For instance, acetylation of leucine switches its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) .

Subcellular Localization

It is known that the mTORC1 complex, which is activated by leucine, a component of L-Leucyl-L-Tyrosine, is recruited to an organelle called the lysosome .

Activité Biologique

Leucyltyrosine (Leu-Tyr) is a dipeptide composed of leucine and tyrosine, two amino acids known for their significant roles in various biological processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, physiological effects, and potential therapeutic applications.

This compound is a non-essential dipeptide that can be synthesized from its constituent amino acids. Its structure can be represented as follows:

This dipeptide is notable for its hydrophobic properties due to the presence of leucine, which may influence its interaction with cellular membranes and proteins.

This compound exhibits several biological activities, primarily through the modulation of signaling pathways involved in muscle metabolism and immune response.

- mTOR Signaling Pathway : Recent studies indicate that tyrosine enhances leucine-induced activation of the mTORC1 signaling pathway, which is crucial for protein synthesis in skeletal muscle. This effect was observed in C2C12 myoblasts where Leu-Tyr promoted phosphorylation of S6 kinase (S6K), a downstream target of mTORC1, indicating an anabolic response .

- Antiviral Activity : this compound derivatives have shown potential antiviral properties. For instance, structural modifications of L-tyrosine derivatives demonstrated inhibitory effects against chikungunya virus in vitro. These compounds reduced viral protein expression and inhibited infectious viral particles, suggesting that Leu-Tyr could be further investigated for antiviral applications .

Physiological Effects

This compound may have various physiological effects, including:

- Muscle Anabolism : By enhancing mTORC1 activity, Leu-Tyr could contribute to increased muscle protein synthesis, making it potentially beneficial for athletes and individuals undergoing rehabilitation .

- Neuroprotective Effects : Tyrosine, as a precursor to neurotransmitters such as dopamine, may suggest that Leu-Tyr has implications in neurological health, particularly in stress response and cognitive function.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Muscle Protein Synthesis : A study demonstrated that supplementation with leucine and tyrosine improved muscle recovery post-exercise by enhancing protein synthesis pathways .

- Antiviral Research : In another investigation, modified tyrosine derivatives were tested for their efficacy against viral infections, revealing that specific structural changes enhanced their antiviral properties .

Data Table: Biological Activities of this compound

Applications De Recherche Scientifique

Muscle Protein Synthesis

Role of Leucyltyrosine in Muscle Anabolism

This compound plays a significant role in enhancing muscle protein synthesis, particularly through its interaction with the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway. Research indicates that while leucine is a well-known stimulator of mTORC1, tyrosine can enhance this effect when combined with leucine.

- Key Findings:

Data Table: Effects of this compound on Muscle Protein Synthesis

| Experiment Type | Treatment | Result |

|---|---|---|

| In vitro (C2C12 Cells) | This compound + Leucine | Enhanced S6K phosphorylation |

| In vivo (Mice) | Oral administration | Increased muscle hypertrophy |

| Isolated Muscle | This compound + Leucine | Significant increase in protein synthesis |

Neuropharmacological Applications

Antidepressant-Like Effects

This compound's structural components suggest potential neuropharmacological benefits, particularly concerning mood regulation. A related dipeptide, tyrosyl-leucine, has shown antidepressant-like effects in animal models.

- Study Insights:

- Tyrosyl-leucine administration led to increased neuronal activity markers in the hippocampus and promoted neurogenesis .

- The compound moderated stress responses and exhibited potential for treating depression without affecting brain-derived neurotrophic factor (BDNF) levels, indicating a unique mechanism of action .

Data Table: Antidepressant Effects of Tyrosyl-Leucine

| Administration Route | Observed Effect |

|---|---|

| Oral | Increased c-Fos expression |

| Intracerebroventricular | Enhanced hippocampal progenitor cell proliferation |

| Intraperitoneal | Reduction in stress response |

Therapeutic Potential

Metabolic Regulation

This compound may also influence metabolic pathways due to the roles of its constituent amino acids. Leucine is known for its involvement in regulating glucose metabolism and energy production, while tyrosine contributes to neurotransmitter synthesis.

- Research Implications:

- The combination may provide synergistic effects on metabolic health, potentially aiding in conditions like obesity and metabolic syndrome.

Future Directions for Research

Further studies are warranted to explore the full therapeutic potential of this compound, particularly:

- Its role in metabolic disorders.

- Long-term effects on muscle health and cognitive function.

- Mechanisms underlying its antidepressant-like activities.

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-9(2)7-12(16)14(19)17-13(15(20)21)8-10-3-5-11(18)6-4-10/h3-6,9,12-13,18H,7-8,16H2,1-2H3,(H,17,19)(H,20,21)/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHSGPCFBGJHPCY-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317217 | |

| Record name | Leucyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

968-21-8 | |

| Record name | Leucyltyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=968-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leucyltyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000968218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leucyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-L-leucyl-L-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.